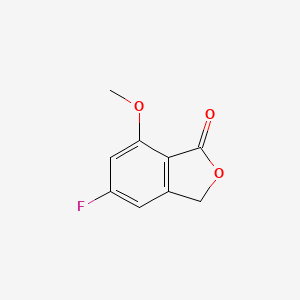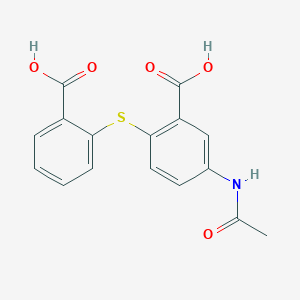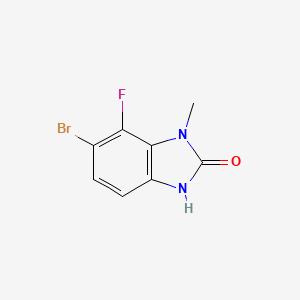![molecular formula C11H8N2O B13930955 9H-pyrido[3,4-b]indol-6-ol](/img/structure/B13930955.png)
9H-pyrido[3,4-b]indol-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-pyrido[3,4-b]indol-6-ol, also known as harmol, is a naturally occurring β-carboline alkaloid. This compound is found in various plants and has been studied for its diverse biological activities. It is a derivative of β-carboline, which is a core structure in many naturally occurring alkaloids with significant pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-pyrido[3,4-b]indol-6-ol typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
9H-pyrido[3,4-b]indol-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction can produce tetrahydro-β-carbolines .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 9H-pyrido[3,4-b]indol-6-ol involves its interaction with various molecular targets and pathways. It acts on the central nervous system by modulating neurotransmitter levels and inhibiting enzymes such as monoamine oxidase . Additionally, it exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Harmine: Another β-carboline alkaloid with similar biological activities.
Harmaline: Known for its psychoactive properties and use in traditional medicine.
Norharman: Exhibits neuroprotective and antidepressant effects.
Uniqueness
9H-pyrido[3,4-b]indol-6-ol is unique due to its specific hydroxyl group at the 6-position, which contributes to its distinct chemical and biological properties. This structural feature differentiates it from other β-carboline alkaloids and influences its reactivity and interactions with molecular targets .
Propriétés
Formule moléculaire |
C11H8N2O |
|---|---|
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
9H-pyrido[3,4-b]indol-6-ol |
InChI |
InChI=1S/C11H8N2O/c14-7-1-2-10-9(5-7)8-3-4-12-6-11(8)13-10/h1-6,13-14H |
Clé InChI |
ZJFQROWBHQUHHK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C3=C(N2)C=NC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-Morpholinobenzyloxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13930876.png)
![6-(4-Benzylpiperazin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine]](/img/structure/B13930879.png)



![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
![1,3,4-Oxadiazole, 2-[3-[4-(ethylsulfinyl)phenyl]-5-benzofuranyl]-5-methyl-](/img/structure/B13930903.png)




![4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13930924.png)

